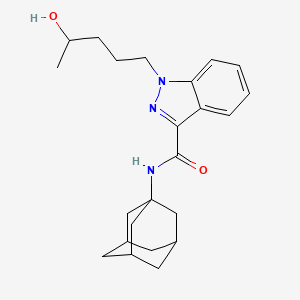

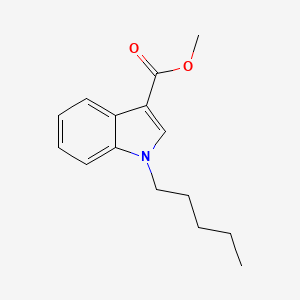

Methyl 1-pentyl-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-pentyl-1H-indole-3-carboxylate” is a synthetic cannabinoid that has been identified in herbal mixtures . It is an analog of PB-22, a quinolinyl pentyl indole with a carboxylate group, but lacks the quinoline group .

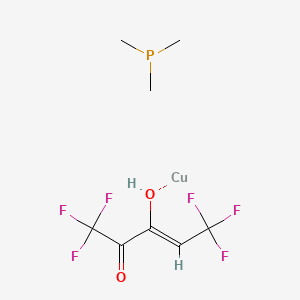

Molecular Structure Analysis

The molecular formula of “Methyl 1-pentyl-1H-indole-3-carboxylate” is C15H19NO2 . Its formal name is 1-pentyl-1H-indole-3-carboxylic acid, methyl ester . The compound has a formula weight of 245.3 .Physical And Chemical Properties Analysis

“Methyl 1-pentyl-1H-indole-3-carboxylate” is a crystalline solid . It is soluble in DMF and DMSO, with solubility of 16 mg/ml in both solvents . In a DMSO:PBS (pH 7.2) (1:3) mixture, its solubility is 0.25 mg/ml . It is also soluble in ethanol, with a solubility of 12.5 mg/ml .Aplicaciones Científicas De Investigación

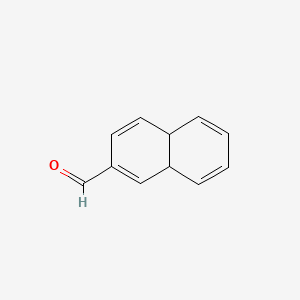

Synthesis of Alkaloid Derivatives

Methyl 1-pentyl-1H-indole-3-carboxylate: is used in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These compounds are significant in medicinal chemistry due to their presence in natural products and drugs, playing a crucial role in cell biology.

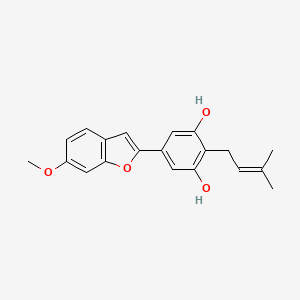

Biological Activity Studies

This compound is studied for its biological activities, particularly in the treatment of cancer cells, microbes, and various disorders . The indole ring system, to which this compound belongs, is known for its diverse biological properties.

Forensic Chemistry

In forensic chemistry, Methyl 1-pentyl-1H-indole-3-carboxylate serves as an analytical reference standard, especially in the analysis of synthetic cannabinoids . It’s used to compare and identify substances found in forensic samples.

Toxicological Research

The toxicological properties of this compound are not well-known, which makes it a subject of interest in toxicological studies . Research in this area can lead to a better understanding of the safety profile of related compounds.

Aldose Reductase Inhibition

Indole derivatives, including Methyl 1-pentyl-1H-indole-3-carboxylate , have been evaluated as inhibitors of aldose reductase . This enzyme plays a role in diabetic complications, making these compounds potential therapeutic agents.

Development of Novel Synthetic Methods

The compound is also used in the development of new synthetic methods for indole derivatives . These methods can lead to more efficient and environmentally friendly production processes for these biologically important molecules.

Mecanismo De Acción

Target of Action

Methyl 1-pentyl-1H-indole-3-carboxylate is an analog of PB-22, a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids by interacting with the same receptors in the body, primarily the CB1 and CB2 receptors .

Mode of Action

As a synthetic cannabinoid, Methyl 1-pentyl-1H-indole-3-carboxylate likely interacts with the CB1 and CB2 receptors in a similar manner to other cannabinoids . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Biochemical Pathways

Based on its structural similarity to other synthetic cannabinoids, it may influence the endocannabinoid system’s signaling pathways . This can lead to a variety of downstream effects, depending on the specific cells and tissues involved .

Pharmacokinetics

As with other synthetic cannabinoids, factors such as route of administration, dosage, and individual metabolism can influence its bioavailability .

Result of Action

Synthetic cannabinoids typically produce effects similar to those of natural cannabinoids, including analgesia, relaxation, and altered perception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1-pentyl-1H-indole-3-carboxylate. Factors such as temperature, pH, and the presence of other substances can affect its stability and how it interacts with its targets . Additionally, individual factors such as genetics, age, and health status can influence its efficacy and potential side effects .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-pentylindole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-4-7-10-16-11-13(15(17)18-2)12-8-5-6-9-14(12)16/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSUKWLGFFSMTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017335 |

Source

|

| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1338925-20-4 |

Source

|

| Record name | Methyl 1-pentyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What happens to Methyl 1-pentyl-1H-indole-3-carboxylate during gas chromatography-mass spectrometry analysis?

A1: The research paper [] demonstrates that Methyl 1-pentyl-1H-indole-3-carboxylate, also known as QUPIC, undergoes thermal degradation during analysis by gas chromatography-mass spectrometry (GC-MS). This degradation makes accurate identification and quantification challenging using standard GC-MS methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.